molecular formula C₂₂H₂₆FN₃O₅S B1140551 Rosuvastatin Lactone CAS No. 503610-43-3

Rosuvastatin Lactone

Número de catálogo B1140551
Número CAS: 503610-43-3
Peso molecular: 463.52
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Rosuvastatin lactone can be synthesized through a pathway utilizing the Wittig reaction, which involves the coupling of a phosphonium salt of a functionalized pyrimidine heterocycle with a specific aldehyde derivative. This process leads to the formation of rosuvastatin lactone with a high yield after one-pot deprotection and hydrolysis steps (Časar, Steinbücher, & Košmrlj, 2010). Another approach to the synthesis involves the Julia–Kocienski olefination, which achieves highly stereoselective results and produces O-TBS protected statin lactones (Fabris, Časar, Smilović, & Črnugelj, 2014).

Aplicaciones Científicas De Investigación

1. Pharmacokinetics

  • Application : Rosuvastatin is a lipid-lowering drug that works by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A reductase, the rate-limiting enzyme responsible for producing cholesterol in humans .
  • Method : A review of the pharmacokinetics of rosuvastatin was performed using systematic search strategies. The Sheiner method was used to summarise the pharmacokinetics of the drug .
  • Results : Rosuvastatin achieves maximum plasma concentration at a median of 5 h (range: 0.5–6 h) under fasting conditions following single and multiple doses. Following single doses, rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h and an average terminal elimination half-life of approximately 20 h .

2. Degradation Kinetics

  • Application : Rosuvastatin undergoes different degradation processes under different conditions (Thermal, light, acidity…etc.) leading to the formation of different degradation products; 5-oxo isomer, anti-isomer, and lactone form of RST. Lactone form of RST is the major degradation product .
  • Method : Chromatographic techniques were used to identify and quantitatively determine the concentration of RST and its degradation products .
  • Results : The rates of both reactions were found to follow the first-order kinetics with rate constants directly related to the ageing temperature, the rate constant for the reverse reaction (RST-Lactone→RST) was 20 times greater than the forward reaction .

3. Cellular Transport

  • Application : The lactone forms of statins, including Rosuvastatin Lactone, play a major role in the transport of statins across the cell membrane, and in the metabolism and clearance from the body .
  • Method : A molecular orbital computational study of the statins and a comprehensive review of the literature were conducted .
  • Results : The neutral lactone and acid statin species are preferentially transported across the cell membrane and consequently preferentially metabolized and cleared . The preferred cellular uptake of statin lactones has implications for cytotoxicity in muscle tissue and other side effects .

4. Stability in Blood Sampling

  • Application : Rosuvastatin Lactone has been found to be stable for 10 days when blood is collected via volumetric absorptive microsampling .
  • Method : A validation study of an LC-MS/MS method for rosuvastatin concentration in blood collected via volumetric absorptive microsampling was conducted .
  • Results : The study confirmed the stability of Rosuvastatin Lactone in the blood samples collected via this method for up to 10 days .

5. Drug-Drug Interactions

  • Application : The lactone forms of statins, including Rosuvastatin Lactone, play a major role in drug-drug interactions. The uptake mechanism is a combination of passive facilitated diffusion and active permeation by OATP transporters .
  • Method : A molecular orbital computational study of the statins and a comprehensive review of the literature were conducted .
  • Results : Cyclosporin and gemfibrozil competitive inhibition of statin-CYP metabolism correlates with desolvation, lipophilicity, dipole moment and electron affinity, which suggests that electron affinity, a measure of reduction potential, is a useful indicator of potential drug-drug interactions (DDI) .

6. Acute Exposure in Cardiomyocytes

  • Application : In a study involving human iPSC-derived cardiomyocytes, these cells were exposed to Rosuvastatin Lactone and other statins to study their effects .
  • Method : Cardiomyocytes received no prior treatment with statins, but only received “acute” exposure .
  • Results : The study did not provide specific results for Rosuvastatin Lactone, but it’s part of ongoing research into the effects of statins on cardiomyocytes .

Safety And Hazards

The risk of statin-induced serious muscle injury, including rhabdomyolysis, is <0.1%, and the risk of serious hepatotoxicity is ≈0.001%6. The risk of statin-induced newly diagnosed diabetes mellitus is ≈0.2% per year of treatment, depending on the underlying risk of diabetes mellitus in the population studied6.


Direcciones Futuras

The future directions of Rosuvastatin Lactone research could involve further studies on its degradation processes under different conditions4. Additionally, more research could be conducted on its physical and chemical properties, which are currently not well-documented.


Propiedades

IUPAC Name

N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEGVMSNJOCVHT-VEUZHWNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901034473
Record name Rosuvastatin-5S-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901034473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rosuvastatin Lactone

CAS RN

503610-43-3
Record name Rosuvastatin lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503610433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosuvastatin-5S-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901034473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rosuvastatin Lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROSUVASTATIN LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL37W41F3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
160
Citations
HB Lee, TE Peart, ML Svoboda, S Backus - Chemosphere, 2009 - Elsevier
… A method using solid-phase extraction and liquid chromatography–tandem mass spectrometry (LC–MS/MS) for the determination of ATO, RST and its metabolite rosuvastatin lactone (…
Number of citations: 77 www.sciencedirect.com
Z Casar, M Steinbücher… - The Journal of Organic …, 2010 - ACS Publications
… One-pot deprotection and hydrolysis of the resulting 4-O-TBS rosuvastatin lactone provided … into 4-O-TBS-protected rosuvastatin lactone. Deprotection, lactone hydrolysis, and cation …
Number of citations: 41 pubs.acs.org
R Ghanem, FA Delmani, FO Yousef, A AL-Kayed… - Chemical Papers, 2023 - Springer
Rosuvastatin calcium (RST) is a medication used to lower cholesterol levels by increasing the number of low-density lipoprotein receptors on the cell surface. RST undergoes different …
Number of citations: 2 link.springer.com
JS Macwan, IA Ionita, F Akhlaghi - Analytical and bioanalytical chemistry, 2012 - Springer
… Rosuvastatin lactone is highly unstable and the possible interconversion between lactone and acid forms can be minimized by lowering the working temperature to 4 C and plasma pH …
Number of citations: 42 link.springer.com
H Fujino, T Saito, Y Tsunenari, J Kojima, T Sakaeda - Xenobiotica, 2004 - Taylor & Francis
… rosuvastatin lactone … rosuvastatin lactone. To gain a better understanding of the contribution of these CYPs to the metabolism of pitavastatin lactone, fluvastatin and rosuvastatin lactone, …
Number of citations: 127 www.tandfonline.com
PPA Cecilia, PAV Manuel, WF Isabel… - … in Bioscience-Elite, 2012 - article.imrpress.com
… reduced the relaxant effect of the rosuvastatin lactone on aortic rings without endothelium. … exposed to a high concentration of the rosuvastatin lactone (10 microM) showed immediate …
Number of citations: 1 article.imrpress.com
XN Li, HR Xu, WL Chen, NN Chu, JR Zhu - Clinical therapeutics, 2010 - Elsevier
… rosuvastatin, and rosuvastatin lactone were measured … N-desmethyl rosuvastatin, and rosuvastatin lactone after single and … N-desmethyl rosuvastatin and rosuvastatin lactone were well …
Number of citations: 26 www.sciencedirect.com
KJ Cooper, PD Martin, AL Dane… - Clinical …, 2003 - Wiley Online Library
… We thank Quintiles Scotland Ltd for performing the rosuvastatin and rosuvastatin-lactone assays, Medical ResearchLaboratories for performing the HMG-CoA reductase inhibitor assays…
Number of citations: 138 ascpt.onlinelibrary.wiley.com
X Bai, XP Wang, GD He, B Zhang, M Huang… - Drug …, 2018 - thieme-connect.com
… 1 ESI full scan mass spectra of a rosuvastatin (RST), b rosuvastatin lactone (RSTL), c N-desmethyl rosuvastatin (DM-RST). Zoom Image Fig. 2 a1-f1: chromatogram of blank plasma …
Number of citations: 7 www.thieme-connect.com
DW Schneck, BK Birmingham… - Clinical …, 2004 - Wiley Online Library
… rosuvastatin-lactone over time and summary pharmacokinetic parameters of rosuvastatin-lactone … No significant difference was observed in rosuvastatin-lactone glsmean AUC(0-t) and …
Number of citations: 329 ascpt.onlinelibrary.wiley.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.